2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate
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Overview
Description
2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.
Another approach involves the use of 2-aminophenol and 1-formyl-o-carborane in the presence of ferric chloride as a catalyst. This reaction is carried out in toluene at elevated temperatures (around 110°C) for an extended period (24 hours) to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding benzoxazole-2,3-dione derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: A similar compound with a phenyl group at the 2-position.
2-Methylbenzoxazole: A similar compound with a methyl group at the 2-position.
Uniqueness
2,3-Dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate is unique due to the presence of both methyl and phenyl groups, which enhance its biological activity and chemical reactivity. The methanesulfonate group also contributes to its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.CH4O3S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLKNCINRUDNK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.CS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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